Cyclohexyl 2-cyano-3-phenylprop-2-enoate
Description
Cyclohexyl 2-cyano-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a cyano group at the α-position, a phenyl substituent at the β-position, and a cyclohexyl ester moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and electron-withdrawing effects from the cyano and ester functionalities.
Properties
CAS No. |
26725-95-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
cyclohexyl 2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H17NO2/c17-12-14(11-13-7-3-1-4-8-13)16(18)19-15-9-5-2-6-10-15/h1,3-4,7-8,11,15H,2,5-6,9-10H2 |
InChI Key |
TWQLJXGSUOWDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-cyano-3-phenylprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by the addition of benzaldehyde. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-cyano-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-cyano-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of cyclohexyl 2-cyano-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Cyclohexyl (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
- Structural Difference : The phenyl group in the target compound is replaced with a 1-methylindol-3-yl group.
(b) 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate
- Structural Difference : The cyclohexyl ester is replaced with a 2-ethylhexyl group, and the β-position features two phenyl groups instead of one.
- The dual phenyl groups may stabilize the α,β-unsaturated system via conjugation, altering electronic properties and reactivity. This compound is used in industrial applications (e.g., UV absorbers), but its pharmacological relevance is unclear .
(c) LIMK Inhibitors with Cyclohexyl Linkers
- Structural Context : Compounds 23–26 in feature cyclohexyl linkers with varying stereochemistry.
- Impact :
- (R,R)-1,2-Cyclohexyl Linkers (Compounds 25–26) : Exhibit selectivity for LIMK1 over LIMK2, suggesting stereochemistry-dependent binding.
- (S,S)-1,2-Cyclohexyl Linkers (Compounds 23–24) : Show higher potency for LIMK2, highlighting the critical role of chiral centers in target engagement.
- Relevance : While the target compound lacks a chiral cyclohexyl linker, this comparison underscores the importance of stereochemistry in optimizing selectivity for kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
(a) Protein Binding and Distribution
- Cyclohexyl-Containing Nitrosourea (): The cyclohexyl moiety in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibits 40–60% plasma protein binding in dogs, compared to minimal binding for the ethylene moiety.
- Implication for Target Compound: The cyclohexyl ester in Cyclohexyl 2-cyano-3-phenylprop-2-enoate may similarly increase protein binding, affecting distribution and efficacy .
(b) Solubility and Lipophilicity
- Cyclohexyl vs. This trade-off impacts formulation strategies and bioavailability .
Metabolic Stability and Biotransformation
- Nitrosourea Degradation () : Cyclohexyl-containing nitrosoureas degrade via intermediate isocyanate formation, leading to inactive metabolites like cyclohexylamine. This suggests that bulky cyclohexyl groups may slow metabolic clearance but also generate inert byproducts.
- Target Compound: The α,β-unsaturated ester in this compound is prone to Michael addition reactions, which could limit metabolic stability compared to saturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
